molecular formula C13H19N3O4 B1379340 tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate CAS No. 244780-32-3

tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate

Cat. No.: B1379340
CAS No.: 244780-32-3
M. Wt: 281.31 g/mol
InChI Key: CMRKBFWAKSLIOM-UHFFFAOYSA-N
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Description

tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a pyridine ring, and a methoxy(methyl)carbamoyl moiety

Preparation Methods

The synthesis of tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or dichloromethane. The mixture is stirred at low temperatures, followed by gradual warming to room temperature to complete the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation .

Scientific Research Applications

tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar compounds include other pyridine derivatives and carbamates, such as:

  • tert-butyl (3-hydroxypropyl)carbamate
  • N-(tert-Butoxycarbonyl)-1,4-diaminobutane
  • tert-butyl (piperidin-3-ylmethyl) carbamate

These compounds share structural similarities but differ in their specific functional groups and reactivity, making tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate unique in its applications and properties .

Biological Activity

Tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate (CAS No. 244780-32-3) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉N₃O₄, with a molecular weight of 281.31 g/mol. The structure features a pyridine ring substituted with a methoxy(methyl)carbamoyl group and a tert-butyl carbamate moiety, which may influence its biological interactions.

Research indicates that compounds with carbamate structures often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the regulation of neurotransmitters in the nervous system. The inhibition of AChE can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory retention.

Enzyme Inhibition Studies

In studies involving similar carbamate derivatives, compounds demonstrated varying degrees of AChE inhibition, with IC₅₀ values ranging from 1.60 to 311.0 µM . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.

Biological Activity and Efficacy

Neuroprotective Effects :
In vitro studies have shown that carbamate derivatives can protect neuronal cells from toxicity induced by amyloid beta peptides (Aβ). For instance, related compounds have been observed to reduce oxidative stress markers and improve cell viability in astrocytes exposed to Aβ . This neuroprotective effect may be attributed to the modulation of inflammatory pathways and oxidative stress.

Anticancer Potential :
Emerging research has highlighted the potential anticancer properties of carbamate-containing compounds. For example, certain derivatives have been identified as inhibitors of histone demethylases, which play a role in cancer progression . While specific studies on this compound are sparse, the implications suggest avenues for further exploration in cancer therapeutics.

Case Studies

StudyFindings
Neuroprotective Study A related compound demonstrated significant protective effects against Aβ-induced cell death in astrocytes, suggesting potential applications in Alzheimer's disease treatment.
Enzyme Inhibition Study Similar carbamates showed strong AChE inhibition with selectivity towards BChE, indicating potential for treating cognitive disorders .
Anticancer Activity Compounds with similar structures were effective against various cancer cell lines by inhibiting key metabolic pathways involved in tumor growth .

Properties

IUPAC Name

tert-butyl N-[3-[methoxy(methyl)carbamoyl]pyridin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(18)15-10-6-7-14-8-9(10)11(17)16(4)19-5/h6-8H,1-5H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRKBFWAKSLIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)N(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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